2-[(3-Methylpiperidin-1-YL)methyl]aniline, with the chemical formula CHN and the CAS number 1016679-71-2, is a compound belonging to the class of piperidine derivatives. Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms, known for their diverse applications in organic chemistry and pharmaceuticals. This compound serves as a valuable building block in the synthesis of more complex molecules and is investigated for its potential biological activities and therapeutic properties .
The synthesis of 2-[(3-Methylpiperidin-1-YL)methyl]aniline typically involves the reaction of aniline with 3-methylpiperidine. A common synthetic route employs a rhodium (I) complex along with pinacol borane to facilitate a highly diastereoselective process through dearomatization and hydrogenation. This method allows for the selective formation of desired stereoisomers under controlled conditions .
This representation highlights the connectivity between atoms within the molecule.
2-[(3-Methylpiperidin-1-YL)methyl]aniline can undergo various chemical reactions:
Common reagents for these reactions include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (like hydrogen peroxide), and reducing agents (such as sodium borohydride). The specific products formed depend on the reagents used and the reaction conditions applied .
The mechanism of action for 2-[(3-Methylpiperidin-1-YL)methyl]aniline involves its interaction with biological systems at a molecular level. It may catalyze specific biochemical reactions or modulate pathways by acting on particular molecular targets. For instance, it has been noted for its potential role in catalyzing cis-trans isomerization processes in oligopeptides, which could influence protein folding and function.
The physical properties of 2-[(3-Methylpiperidin-1-YL)methyl]aniline include:
Chemical properties involve its reactivity patterns:
These properties are crucial for understanding how the compound behaves under various conditions.
2-[(3-Methylpiperidin-1-YL)methyl]aniline has several scientific applications:
This compound's unique structure and properties make it valuable across multiple fields of research and industry.
The 2-[(3-methylpiperidin-1-yl)methyl]aniline scaffold exhibits distinctive advantages in rational drug design:
Conformational Restriction: The methyl group at the piperidine 3-position imposes significant steric constraints, reducing rotational freedom around the methylene bridge connecting piperidine and aniline. This restriction stabilizes bioactive conformations critical for interaction with hydrophobic enzyme subpockets, as evidenced in non-nucleoside reverse transcriptase inhibitors (NNRTIs) where substituent orientation determines resistance profiles [2]. Molecular modeling studies indicate that the 2-substituted isomer adopts a bent conformation that optimally occupies the "butterfly" binding pocket of HIV-1 reverse transcriptase, contrasting with the linear orientation of 3-substituted analogs [2].
Dual Hydrogen-Bonding Capacity: The aniline NH~2~ group serves as both hydrogen bond donor and acceptor, enabling complex interaction networks with protein residues. In NNRTI design, this facilitates water-bridged hydrogen bonds with the backbone NH of Lys103—a key interaction for maintaining potency against drug-resistant HIV strains. Piperidine nitrogen participates in charge-assisted hydrogen bonding with protonated Glu138 when ionized under physiological conditions [2].
Bioisosteric Versatility: This scaffold functions as a bioisostere for diarylpyrimidine (DAPY) systems in antiretroviral drugs. Replacement of pyrimidine with aniline maintains π-stacking capability while improving solubility profiles. Comparative studies show a 20-30% increase in aqueous solubility for aniline derivatives versus pyrimidine analogs, addressing a critical limitation of first-generation NNRTIs [2] [9].
Stereochemical Diversity: The chiral 3-methyl center enables exploration of stereospecific interactions. Enantioselective synthesis approaches have revealed substantial differences in target affinity between (R)- and (S)-configurations, with the (R)-enantiomer exhibiting 5-fold higher potency against wild-type HIV-1 in select derivatives [5].
Table 1: Structural and Physicochemical Comparison of Key Piperidinylmethyl Aniline Isomers
Compound Name | CAS Registry No. | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Positional Specificity |
---|---|---|---|---|---|
2-[(3-Methylpiperidin-1-yl)methyl]aniline | 1209906-18-2* | C~13~H~20~N~2~ | 204.31 (free base) | 2.4* | Ortho-substitution enhances ring coplanarity constraints |
3-[(3-Methylpiperidin-1-yl)methyl]aniline | 919018-27-2 | C~13~H~20~N~2~ | 204.31 | 2.4 | Meta-substitution permits greater torsional flexibility |
2-(3-Methylpiperidin-1-yl)aniline | 45920960 | C~12~H~18~N~2~ | 190.29 | 2.1 | Direct C-N linkage restricts conformational mobility |
* Note: Experimental XLogP3 value not directly reported; estimated based on structural analogs in [5]
The evolution of piperidinylmethyl aniline derivatives reflects three decades of rational drug design innovations:
First Generation (1995-2005): Initial exploration focused on simple piperidine-aniline conjugates without methylene linkers or methyl substituents. Early NNRTIs like nevirapine inspired the incorporation of piperidine as a solubilizing element, but direct linkage to aniline resulted in compounds susceptible to oxidative metabolism (t~1/2~ < 30 min in microsomal assays) [2] [9].
Linker Era (2005-2015): Introduction of methylene bridges addressed metabolic instability while enabling optimal spatial positioning. Patent analysis reveals a 300% increase in piperidinylmethyl-containing drug candidates between 2005-2010. The 3-methylpiperidine motif emerged during this period when structure-activity relationship (SAR) studies demonstrated that 3-methyl substitution improved blood-brain barrier penetration by 40% compared to unsubstituted analogs, critical for CNS-targeted agents [5] [9].
Positional Isomer Refinement (2015-Present): Systematic evaluation of aniline substitution patterns revealed profound biological consequences. In HIV inhibition studies, the ortho-substituted derivative 2-[(3-methylpiperidin-1-yl)methyl]aniline produced analogs with EC~50~ = 1.8 nM against wild-type HIV-1, while meta-substituted versions showed 10-fold reduced potency despite nearly identical physicochemical properties [2] . This period witnessed sophisticated synthetic methodologies enabling isomerically pure production:
Table 2: Evolution of Synthetic Approaches to 2-[(3-Methylpiperidin-1-yl)methyl]aniline
Synthetic Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Reductive Amination | NaBH~3~CN, MeOH, 0-25°C, 12h | 45-62% | Single-step; commercial reagent availability | Low stereoselectivity |
Buchwald-Hartwig Amination | Pd~2~(dba)~3~, XantPhos, Cs~2~CO~3~, toluene, 110°C | 68-75% | High enantiopurity (>98% ee) | Requires chiral piperidine precursors |
Microwave-Assisted Synthesis | CH~3~CN, 150°C, 300W, 20 min | 82-89% | Rapid synthesis; improved atom economy | Specialized equipment required |
Flow Hydrogenation | H~2~ (50 psi), PtO~2~, EtOH, 70°C, 2h | 78-85% | Continuous production; scalable | High catalyst loading (5 mol%) |
Data compiled from [2] [5] [8]
Despite significant advances, critical knowledge gaps persist regarding the 2-substituted isomer:
Metabolic Fate Discrepancies: Preliminary microsomal stability studies indicate unexplained differences in oxidative metabolism between 2- and 3-substituted isomers. The ortho-positioned compound demonstrates 40% greater hepatic microsomal stability (t~1/2~ = 128 min vs 72 min in human microsomes) despite nearly identical LogP values and molecular surface areas. The exact cytochrome P450 isoforms responsible for differential oxidation remain uncharacterized [5] [9].
Crystallographic Evidence Deficits: While molecular modeling suggests water-bridged hydrogen bonding with Lys103 in HIV-RT, no co-crystal structures exist for 2-[(3-methylpiperidin-1-yl)methyl]aniline-containing NNRTIs. This impedes rational optimization of resistance profiles against clinically relevant mutants like K103N/Y181C, where current derivatives show 25-fold reduced potency compared to wild-type virus [2].
Stereospecificity Knowledge Gaps: The impact of 3-methyl stereochemistry on target engagement remains systematically unexplored. Preliminary data suggests the (3R)-methyl configuration enhances NNRTI potency by 3-fold over (3S)-isomers, possibly through favorable van der Waals contacts with Pro236, but comprehensive enantiomeric SAR studies are lacking [5].
Isomer-Specific Polypharmacology: The therapeutic potential beyond antiviral applications remains underexploited. Given the demonstrated role of piperidine-aniline hybrids in PARP inhibition and sigma receptor modulation, computational studies predict high affinity (K~i~ < 100 nM) for 2-[(3-methylpiperidin-1-yl)methyl]aniline derivatives against σ~2~ receptors implicated in tumor proliferation—a hypothesis requiring experimental validation [9].
Priority research objectives should include: (1) X-ray crystallography of target complexes to elucidate binding geometries; (2) asymmetric synthesis of enantiopure 3-methyl derivatives for comprehensive biological evaluation; (3) isotope labeling studies to identify metabolic soft spots; and (4) systematic exploration of the ortho-substituted scaffold in underinvestigated therapeutic areas including oncology and neurodegenerative diseases. Addressing these gaps will unlock the full potential of this versatile chemotype in precision drug design.
Key Compounds Mentioned
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8